Molecular Weight Comparison: Differentiating 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid from Methyl-Substituted Analogs
1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid exhibits a molecular weight of 212.29 g/mol, which is significantly lower than its methyl-substituted analog, 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid (MW = 226.32 g/mol) [1]. This difference arises from the absence of an additional methyl group on the cyclohexane ring. This lower molecular weight provides a distinct advantage in fragment-based drug discovery and lead optimization, where maintaining a low molecular weight is critical for favorable pharmacokinetic properties and adherence to Lipinski's Rule of Five [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 212.29 g/mol |
| Comparator Or Baseline | 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid (226.32 g/mol) |
| Quantified Difference | 14.03 g/mol decrease (~6.2% lower) |
| Conditions | Calculated based on molecular formula (C11H20N2O2 vs C12H22N2O2) |
Why This Matters
The 6.2% lower molecular weight relative to the 3-methyl analog makes this compound a preferred starting material for medicinal chemists seeking to minimize molecular size and optimize drug-likeness early in a discovery program.
- [1] Chemsrc. (2024). Molecular weight data for 1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid (212.29 g/mol) and comparator data for 3-Methyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid (226.32 g/mol). View Source
